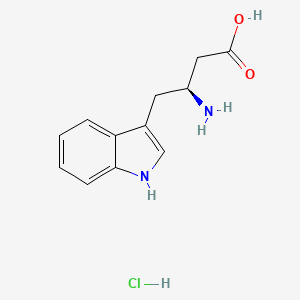

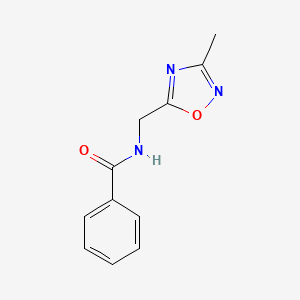

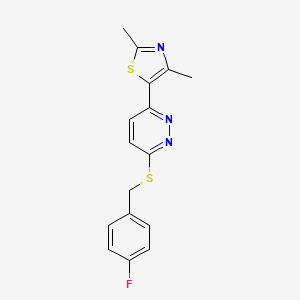

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid (most commonly) in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at RT .Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . The empirical formula of the compound is C7H13N3O .Physical And Chemical Properties Analysis

The compound is a solid . The molecular weight of the compound is 155.20 . It has a SMILES string of CCC1=NOC(CNCC)=N1 .Scientific Research Applications

Anticancer Properties

A series of benzamides, including structures similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, were synthesized and evaluated for their anticancer activity. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives showed higher anticancer activities compared to the reference drug, etoposide, highlighting their potential as novel anticancer agents (B. Ravinaik et al., 2021).

Antimycobacterial Screening

Research into this compound derivatives also revealed promising antimycobacterial activities. A study on new amide derivatives showed significant in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting minimal inhibitory concentrations (MIC) that suggest strong potential as lead molecules for developing new antitubercular drugs (N. Nayak et al., 2016).

Material Science Applications

Compounds containing the 1,2,4-oxadiazole moiety have been utilized in material science, particularly in the synthesis of aromatic polyamides with unique properties. These polymers, featuring pendent acetoxybenzamide groups, demonstrate good thermal stability, solubility in certain solvents, and the ability to form thin, flexible films with significant tensile strength and moduli. Such materials could find applications in various industrial sectors due to their durability and functional properties (I. Sava et al., 2003).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives, related to this compound, have been identified as a new series of supramolecular gelators. These compounds can form stable gels in certain solvent mixtures, a property that could be exploited in the development of novel materials for applications ranging from drug delivery systems to environmental cleanup technologies (P. Yadav & Amar Ballabh, 2020).

Safety and Hazards

Future Directions

The future directions for “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . These all facts have necessitated the urge of new chemical entities to act against these microorganisms .

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, or other proteins involved in these pathways.

Mode of Action

It is known that the 1,2,4-oxadiazole moiety is a versatile heterocyclic scaffold in drug discovery . The compound likely interacts with its targets through the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring . This interaction could induce conformational changes in the target proteins, altering their activity and resulting in the observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to bacterial growth and replication, viral replication, or cellular signaling in leishmaniasis.

Pharmacokinetics

The presence of the 1,2,4-oxadiazole moiety may confer certain pharmacokinetic advantages, such as improved stability and bioavailability

Result of Action

Based on the reported anti-bacterial, anti-viral, and anti-leishmanial activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may inhibit the growth and replication of these pathogens, leading to their eventual elimination.

Biochemical Analysis

Biochemical Properties

It is known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Related 1,2,4-oxadiazoles have been shown to have anti-cancer activity , suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

1,2,4-oxadiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-13-10(16-14-8)7-12-11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRPRKYKCGOUGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Cyclopentyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B2760707.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2760708.png)

![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]benzoic acid](/img/structure/B2760713.png)

![N-[4-[2-ethylsulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2760716.png)

![(4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate](/img/structure/B2760720.png)

![(E)-1-(4-(5,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2760723.png)

![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2760724.png)

![(2S,3S)-3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2760726.png)

![3-benzenesulfonamido-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2760727.png)